molecular formula C22H19ClN2O3 B2364348 benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate CAS No. 477847-75-9

benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate

Cat. No.: B2364348
CAS No.: 477847-75-9
M. Wt: 394.86
InChI Key: DISGVPUMTNOHJN-UHFFFAOYSA-N
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Description

Benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate is a useful research compound. Its molecular formula is C22H19ClN2O3 and its molecular weight is 394.86. The purity is usually 95%.
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Biological Activity

Benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate, with the CAS number 477847-75-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H19ClN2O3C_{22}H_{19}ClN_2O_3, with a molecular weight of 394.86 g/mol. The compound contains a carbamate functional group, which is often associated with various biological activities, including enzyme inhibition.

Biological Activity Overview

  • Anticancer Activity : The compound has been evaluated for its potential anticancer properties. In vitro assays have demonstrated that it exhibits cytotoxic effects on various cancer cell lines, although specific IC50 values are yet to be published.
  • Cholinesterase Inhibition : Benzyl carbamates have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, related compounds have shown varying degrees of inhibition:
    • AChE inhibition: IC50 = 36.05 µM
    • BChE inhibition: IC50 = 22.23 µM with a selectivity index of 2.26 .
  • Carcinogenicity Testing : Related compounds such as 4-chloromethylbiphenyl were tested for carcinogenic potential using the Salmonella/microsome assay and other short-term tests. These studies indicate that structural analogs may possess similar biological activities .

The biological activity of this compound can be attributed to the following mechanisms:

  • Enzyme Inhibition : The presence of the carbamate group allows for interaction with active sites on target enzymes, leading to inhibition.
  • Molecular Interactions : The chlorophenyl moiety may enhance lipophilicity and facilitate penetration into biological membranes, increasing bioavailability and efficacy against cellular targets.

Data Table: Biological Activity Summary

Activity Type Assay Type IC50 Value (µM) Comments
AChE InhibitionEnzyme Assay36.05Moderate potency compared to controls
BChE InhibitionEnzyme Assay22.23Higher selectivity index (SI = 2.26)
CytotoxicityCancer Cell LinesTBDRequires further investigation
CarcinogenicitySalmonella/microsome assayTBDRelated compounds showed activity

Case Studies and Research Findings

  • Study on Cholinesterase Inhibitors : A study evaluated various benzyl carbamates for their inhibitory effects on cholinesterases, revealing that modifications in the structure significantly influenced activity levels .
  • Carcinogenicity Assays : Research involving related chlorinated compounds highlighted the importance of structural features in determining biological responses, suggesting a need for comprehensive testing of this compound .
  • Pharmacological Modeling : Advanced pharmacophore modeling has been employed to predict the activity of similar compounds, emphasizing the role of electronic properties in biological interactions .

Properties

IUPAC Name

benzyl N-[[4-[(4-chlorophenyl)carbamoyl]phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3/c23-19-10-12-20(13-11-19)25-21(26)18-8-6-16(7-9-18)14-24-22(27)28-15-17-4-2-1-3-5-17/h1-13H,14-15H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISGVPUMTNOHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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